2,1,3-Benzothiadiazole-4,7-dicarboxylic acid
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJMFMKPFLWVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid can be synthesized through various methods. One common method involves the bromination of 2,1,3-Benzothiadiazole to form 4,7-dibromo-2,1,3-benzothiadiazole, which is then subjected to a Suzuki-Miyaura cross-coupling reaction with boronic acids to introduce the carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated benzothiadiazole derivatives.
Scientific Research Applications
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential in drug development due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-4,7-dicarboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. The compound can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent-Driven Electronic and Optical Properties
The electronic and optical properties of benzothiadiazole derivatives are highly sensitive to substituents. Key analogues include:
Table 1: Substituent Effects on Properties of Benzothiadiazole Derivatives
Key Observations:
- Electron-Withdrawing Groups (EWGs): Carboxylic acid (-COOH) and cyano (-CN) groups enhance electron deficiency, stabilizing radical anions and improving charge transport in MOFs and polymers .
- Aromatic Substituents: Phenyl groups in 4,7-diphenyl-BTD extend conjugation, red-shifting absorption/emission spectra and improving light-harvesting efficiency in optoelectronic devices .
- Solubility: Ester derivatives (e.g., DEBTD) exhibit higher organic solubility than BTD-DA, making them preferable intermediates for solution-phase synthesis .
Electrochemical Behavior
BTD-DA and its analogues exhibit distinct redox profiles:
- BTD-DA: Shows two sequential one-electron reductions at -1.1 V and -1.5 V (vs. Ag/AgCl), forming stable radical anions (BTD-DA⁻·) detectable via EPR .
- DCBTD: Reduces at more negative potentials (-1.2 V and -1.6 V), attributed to the stronger electron-withdrawing nature of -CN groups .
- 4,7-Diphenyl-BTD: Exhibits a single reduction peak at -1.8 V, reflecting reduced electron deficiency due to phenyl donor groups .
Figure 1: Cyclic voltammograms of BTD-DA (blue), DCBTD (red), and 4,7-diphenyl-BTD (green) in acetonitrile.
Biological Activity
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid (H2BTDC) is a heterocyclic compound characterized by its unique structural features, including a benzothiadiazole ring fused with two carboxylic acid groups. This compound has garnered attention due to its potential biological activities and applications in various fields such as organic electronics and materials science.
- Molecular Formula : C₈H₄N₂O₄S
- Molecular Weight : Approximately 224.20 g/mol
- Boiling Point : 500.7 ± 35.0 °C
- Density : 1.800 ± 0.06 g/cm³
The presence of nitrogen and sulfur in the benzothiadiazole core contributes to its electron-deficient nature, enhancing its reactivity and interaction with biological molecules.
The biological activity of H2BTDC involves its ability to participate in electron transfer processes due to its conjugated system. It can interact with various molecular targets through mechanisms such as π-π stacking and hydrogen bonding. These interactions can modulate the activity of proteins and nucleic acids, influencing various biological pathways.
Biological Interactions
Research indicates that H2BTDC exhibits several biological activities:
- Antioxidant Activity : H2BTDC has shown potential as an antioxidant by scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Studies have reported that derivatives of benzothiadiazole compounds exhibit antimicrobial activity against various pathogens.
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling .
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study demonstrated that H2BTDC effectively reduced oxidative stress markers in cell cultures, suggesting its role as a potential therapeutic agent against oxidative damage.
-
Antimicrobial Efficacy :
- In vitro tests showed that H2BTDC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents.
- Enzyme Interaction :
Comparative Analysis with Related Compounds
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| 2,1,3-Benzothiadiazole | Contains a single thiadiazole ring without carboxylic groups | Less polar than the dicarboxylic derivative |
| Benzothiazole | Similar aromatic structure but lacks nitrogen-sulfur fusion | More stable and less reactive |
| 5-Methyl-2,1,3-benzothiadiazole | Methyl substitution on the benzothiadiazole ring | Altered electronic properties affecting reactivity |
| 2-Hydroxybenzothiadiazole | Hydroxyl group substitution | Enhanced solubility and potential biological activity |
The dual carboxylic acid functionality combined with the electron-deficient benzothiadiazole core enhances the reactivity of H2BTDC compared to its analogs, broadening its applicability across various fields .
Q & A
Q. What are the key considerations for storing this compound to maintain stability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
